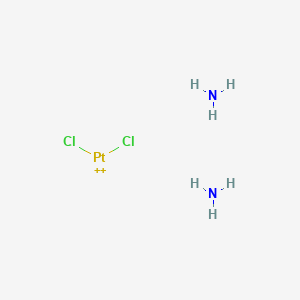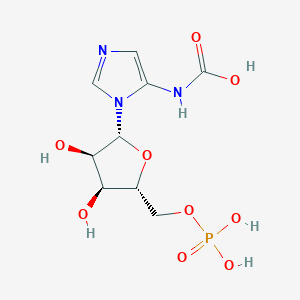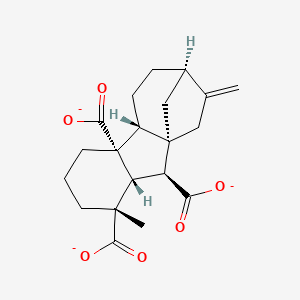
gibberellin A25(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A25(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A25. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A25.
Applications De Recherche Scientifique
1. Role in Plant Growth and Development
Gibberellins, including gibberellin A25(2-), play a pivotal role in various aspects of plant growth and development. They are key in processes like seed germination, stem elongation, leaf expansion, and the development of flowers, fruits, and seeds (Gao & Chu, 2020). Gibberellins' involvement in determining plant stature has significant agricultural impacts, as seen in the 'Green Revolution' where GA-related genes were utilized to create high-yielding, semi-dwarf crop varieties (Davière & Achard, 2013).
2. Gibberellin Signaling Mechanism
Understanding the molecular mechanisms of gibberellin signaling is crucial. The GA receptor GID1 plays a central role in this process. It mediates GA signaling by interacting with various proteins, including the transcriptional regulator DELLA, in response to gibberellin binding. This interaction is essential for regulating plant growth responses (Ueguchi-Tanaka et al., 2007).
3. GA Transport and Localization in Plants
The distribution and concentration gradients of gibberellins like A25(2-) are critical for their role in plant development. Research has shown that gibberellin movement is essential for various developmental aspects. However, the exact pathways of GA transport and accumulation within plants are still being explored (Binenbaum, Weinstain, & Shani, 2018).
4. Interaction with Other Plant Hormones
Gibberellins interact with other plant hormones to regulate growth and stress responses. For example, a study on rice revealed a zinc finger protein, ZFP185, that affects both GA and abscisic acid (ABA) signaling, influencing plant growth and stress responses (Zhang et al., 2016).
5. Genetic Modification for Crop Improvement
Genetic manipulation of gibberellin metabolism is a strategy for crop improvement. For instance, the overexpression of a GA 2-oxidase gene from Phaseolus coccineus in Solanum species led to dwarfism due to enhanced GA inactivation. This approach can potentially replace chemical growth retardants, offering a more environmentally friendly option for controlling plant growth (Dijkstra et al., 2008).
Propriétés
Nom du produit |
gibberellin A25(2-) |
|---|---|
Formule moléculaire |
C20H23O6-3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate |
InChI |
InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/p-3/t11-,12-,13-,14-,18-,19+,20-/m1/s1 |
Clé InChI |
XOUJCIPAKFLTCI-POPXMCHDSA-K |
SMILES isomérique |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
SMILES canonique |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



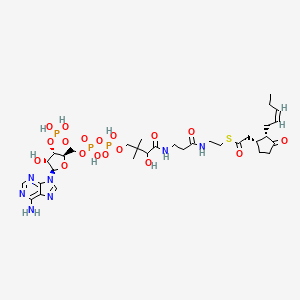
![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)

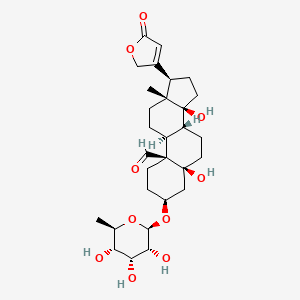


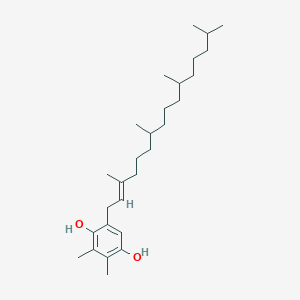

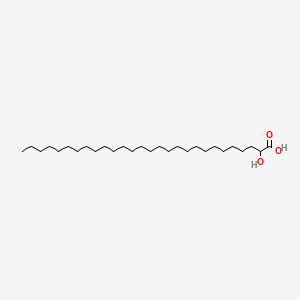

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)
![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
